1-[1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-OL
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Overview
Description
1-[1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-OL is a chemical compound with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol . This compound is characterized by its unique structure, which includes a cyclopentyl ring substituted with an aminomethyl group and a hydroxyl group on the ethan-1-OL chain. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 1-[1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-OL involves several steps. One common synthetic route includes the following steps:
Formation of the cyclopentyl ring: Starting with a suitable precursor, the cyclopentyl ring is formed through cyclization reactions.
Introduction of the aminomethyl group: The aminomethyl group is introduced via nucleophilic substitution reactions.
Addition of the ethan-1-OL chain: The final step involves the addition of the ethan-1-OL chain through a series of reactions, including reduction and hydroxylation.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-[1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-OL involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
1-[1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-OL can be compared with similar compounds such as:
1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol: This compound has a similar structure but with a cyclopropyl ring instead of a cyclopentyl ring, leading to different chemical and biological properties.
1-[1-(Aminomethyl)-3-methylcyclobutan-1-ol: This compound features a cyclobutan ring, which affects its reactivity and interactions compared to the cyclopentyl derivative.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-[1-(aminomethyl)-3-methylcyclopentyl]ethanol |
InChI |
InChI=1S/C9H19NO/c1-7-3-4-9(5-7,6-10)8(2)11/h7-8,11H,3-6,10H2,1-2H3 |
InChI Key |
UGCJRZAANLCKHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CN)C(C)O |
Origin of Product |
United States |
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